molecular formula C20H20N2O4 B5198238 2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide

2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide

Cat. No. B5198238
M. Wt: 352.4 g/mol
InChI Key: CIOJXESRCMNPSU-UHFFFAOYSA-N
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Description

2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as a selective androgen receptor modulator (SARM) and has been studied for its ability to selectively target androgen receptors in the body.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide involves its ability to selectively target androgen receptors in the body. This compound has been shown to bind to androgen receptors in a tissue-selective manner, which means that it can target specific tissues in the body without affecting others. This selective targeting allows for the potential therapeutic benefits of this compound without the side effects associated with traditional androgen therapies.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide has several biochemical and physiological effects. This compound has been shown to increase muscle mass and bone density in animal studies, which suggests its potential use in the treatment of muscle wasting and bone loss. It has also been shown to have anti-cancer properties, specifically in the treatment of prostate cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide in lab experiments is its tissue-selective targeting. This allows for the potential therapeutic benefits of this compound without the side effects associated with traditional androgen therapies. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide. One of the main areas of future research is its potential use in the treatment of muscle wasting and bone loss in humans. This compound has also been studied for its potential use in the treatment of prostate cancer and other androgen-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis method of 2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide involves several steps. The first step is the reaction of 3-methoxyphenol with formaldehyde to form 3-(methoxymethyl)phenol. This intermediate is then reacted with 4-methylbenzylamine to form 2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)aniline. The final step involves the reaction of this intermediate with oxalyl chloride and triethylamine to form 2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide.

Scientific Research Applications

2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide has been studied for its potential therapeutic applications in several areas. One of the main areas of research has been its potential use in the treatment of muscle wasting and bone loss in conditions such as osteoporosis and sarcopenia. This compound has also been studied for its potential use in the treatment of prostate cancer and other androgen-related disorders.

properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-6-8-15(9-7-14)11-21-20(23)18-12-26-19(22-18)13-25-17-5-3-4-16(10-17)24-2/h3-10,12H,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOJXESRCMNPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=COC(=N2)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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